molecular formula C12H8F3NO2 B13222479 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Cat. No.: B13222479
M. Wt: 255.19 g/mol
InChI Key: SGURMMXSTUCKBG-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group and a nitrile group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-naphthaldehyde with trifluoromethylating agents under specific reaction conditions . Another approach includes the use of Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The nitrile group also contributes to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a chromene core with trifluoromethyl and nitrile groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

6-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

InChI

InChI=1S/C12H8F3NO2/c1-17-9-2-3-10-7(5-9)4-8(6-16)11(18-10)12(13,14)15/h2-5,11H,1H3

InChI Key

SGURMMXSTUCKBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(C(=C2)C#N)C(F)(F)F

Origin of Product

United States

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